![molecular formula C12H14BrClO2 B14073639 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one](/img/structure/B14073639.png)
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include:
1-(2-(Bromomethyl)-5-methoxyphenyl)-2-chloropropan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-bromopropan-1-one: Featuring a bromine atom instead of a chlorine atom.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-hydroxypropan-1-one: Containing a hydroxyl group instead of a chlorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .
Biological Activity
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is a synthetic organic compound with potential biological activity. Its structure, characterized by the presence of bromomethyl and chloropropanone groups, suggests that it may interact with various biological targets, influencing biochemical pathways and cellular processes. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrClO2, with a molecular weight of approximately 305.59 g/mol. The presence of the bromomethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to modulation of enzyme activities. This mechanism may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its reactivity allows it to covalently bond with active sites on enzymes, potentially inhibiting their function. This property is particularly relevant in the context of metabolic pathways where specific enzymes play critical roles in disease progression.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on CDK Inhibition : A study demonstrated that related compounds effectively inhibited CDK9-mediated transcription in cancer cell lines, leading to apoptosis through downregulation of antiapoptotic proteins like Mcl-1 . This suggests that this compound may have similar effects.
- Toxicological Assessment : Toxicity studies involving similar compounds have indicated that they can lead to elevated liver tumor incidences in animal models when administered at certain doses. These findings highlight the importance of dose optimization in therapeutic applications .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-13)11(6-10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
BKLDCENSOPZPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)C(=O)C(C)Cl |
Origin of Product |
United States |
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